3,4,5-Trinitrotoluene
Overview
Description
3,4,5-Trinitrotoluene is a chemical compound with the molecular formula C7H5N3O6 . It contains 21 atoms in total, including 5 Hydrogen atoms, 7 Carbon atoms, 3 Nitrogen atoms, and 6 Oxygen atoms . It is known to produce nitric oxide (NO) which is implicated in vascular smooth muscle relaxation through a cGMP-mediated signal transduction pathway .
Synthesis Analysis
The synthesis of 2,4,6-Trinitrotoluene (TNT) involves the nitration of 2,4-dinitrotoluene (DNT) and its conversion to TNT at a gram scale with the use of a fully automated flow chemistry system . The conversion of DNT to TNT traditionally requires the use of highly hazardous reagents like fuming sulfuric acid (oleum), fuming nitric acid (90–100%), and elevated temperatures .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The molecular weight of this compound is 227.131 Da .Chemical Reactions Analysis
The chemical reactions of 2,4,6-Trinitrotoluene (TNT) have been studied extensively. For instance, the TNT degradation efficiency of UV (253.7 nm wavelength) combined with reducing agents such as sulfite, dithionite, and sulfide was investigated .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C7H5N3O6, an average mass of 227.131 Da, and a mono-isotopic mass of 227.017838 Da .Scientific Research Applications
Microbial Degradation and Environmental Remediation
- TNT undergoes biotransformation under aerobic and anaerobic conditions, leading to the formation of aminodinitrotoluenes and other products, without mineralizing the aromatic ring. This highlights the complexity of TNT biodegradation and the challenges in developing biomineralization-based technologies for environmental remediation (Hawari et al., 2000).
- Sediment-mediated reduction of TNT has been observed, indicating the transformation of TNT to aromatic polyamines, which then undergo sorption and further transformation in sediment-water systems (Elovitz & Weber, 1999).
Detection and Sensing Technologies
- Advances in electrochemical sensors for TNT detection have been significant, focusing on high sensitivity and selectivity for trace levels in environmental samples, crucial for security and environmental monitoring (Ping Li et al., 2019).
- The use of ionic liquid-graphene hybrid nanosheets has shown to enhance the electrochemical detection of TNT, offering rapid and highly sensitive methods suitable for various applications (Shaojun Guo et al., 2011).
Phytoremediation
- Studies on phytoremediation using vetiver grass have demonstrated its potential to remove TNT from contaminated solutions, offering an eco-friendly and cost-effective method for remediating TNT-contaminated sites (Makris et al., 2007).
Transformation and Decomposition Studies
- Research on the transformation of TNT to triaminotoluene by mixed cultures in methanogenic conditions provides insights into the biological pathways of TNT degradation, crucial for developing effective bioremediation strategies (Hwang et al., 2000).
- The study of gas-phase unimolecular decomposition of TNT offers a deeper understanding of its stability and reactivity, which is essential for safe handling and storage (Khrapkovskii et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of TNT is the enzyme Pentaerythritol tetranitrate reductase in the organism Enterobacter cloacae . This enzyme plays a crucial role in the metabolism of TNT.
Mode of Action
TNT is an explosive chemical that can cause skin irritation and other toxic consequences . The chemical structure of TNT dictates that biological detoxification pathways follow predominantly reductive transformation of the nitro groups .
Biochemical Pathways
The metabolism of TNT in microorganisms under aerobic and anaerobic conditions involves various biochemical pathways . The main class of enzymes involved in the destruction of TNT are nitroreductases; oxidases, hydrogenases, and peroxidases may also be involved in degradation . The biochemical pathways and mechanisms employed by various bacteria in TNT degradation highlight the role of enzymes and metabolic intermediates .
Result of Action
The result of TNT’s action is largely dependent on its mode of action and the biochemical pathways it affects. It is known to cause skin irritation and other toxic consequences . On a molecular level, TNT causes reductive transformation of the nitro groups .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of TNT. For instance, TNT is a major worldwide environmental pollutant, and its persistence in the environment presents health and environmental concerns . The biodegradation of TNT in the environment has been studied in both aerobic and anaerobic environments in the aqueous and soil strata .
Properties
IUPAC Name |
5-methyl-1,2,3-trinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O6/c1-4-2-5(8(11)12)7(10(15)16)6(3-4)9(13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVQHWLGKAVHRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00209051 | |
Record name | 3,4,5-Trinitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00209051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
603-15-6 | |
Record name | 3,4,5-Trinitrotoluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=603-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,5-Trinitrotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4,5-Trinitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00209051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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